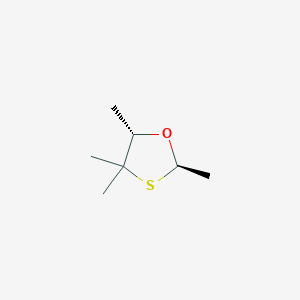![molecular formula C25H23NO4 B14492955 N-[3-(4-Benzoylphenyl)propanoyl]-L-phenylalanine CAS No. 65116-95-2](/img/structure/B14492955.png)
N-[3-(4-Benzoylphenyl)propanoyl]-L-phenylalanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(4-Benzoylphenyl)propanoyl]-L-phenylalanine is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-Benzoylphenyl)propanoyl]-L-phenylalanine typically involves the amidation of 4-aminobenzophenone with methacryloyl chloride in the presence of triethylamine . This reaction yields the photoreactive monomer, which can then be further processed to obtain the desired compound. The reaction conditions often include maintaining a controlled temperature and using appropriate solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, involving steps such as purification through chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-Benzoylphenyl)propanoyl]-L-phenylalanine undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and catalysts (e.g., iron(III) bromide). The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in various substituted benzene derivatives.
Scientific Research Applications
N-[3-(4-Benzoylphenyl)propanoyl]-L-phenylalanine has several scientific research applications, including:
Chemistry: Used as a photoreactive amino acid in solid-phase synthesis and as an intermediate in organic synthesis.
Biology: Incorporated into peptides for studying protein interactions and functions.
Industry: Utilized in the development of photoreactive materials and nanotechnology applications.
Mechanism of Action
The mechanism of action of N-[3-(4-Benzoylphenyl)propanoyl]-L-phenylalanine involves its interaction with specific molecular targets and pathways. For instance, it can act as a photoreactive probe, binding to proteins and other biomolecules upon exposure to light. This interaction can help in characterizing drug-binding sites and understanding protein functions .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-[3-(4-Benzoylphenyl)propanoyl]-L-phenylalanine include:
- 4-Benzoyl-L-phenylalanine
- 4-Benzoylphenyl N-phenylcarbamate
- N-4-Benzoylphenyl methacrylamide
Uniqueness
This compound is unique due to its specific structure, which allows it to be used as a photoreactive probe in various applications. Its ability to form stable interactions with proteins and other biomolecules upon light exposure makes it valuable in scientific research.
Properties
CAS No. |
65116-95-2 |
|---|---|
Molecular Formula |
C25H23NO4 |
Molecular Weight |
401.5 g/mol |
IUPAC Name |
(2S)-2-[3-(4-benzoylphenyl)propanoylamino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C25H23NO4/c27-23(26-22(25(29)30)17-19-7-3-1-4-8-19)16-13-18-11-14-21(15-12-18)24(28)20-9-5-2-6-10-20/h1-12,14-15,22H,13,16-17H2,(H,26,27)(H,29,30)/t22-/m0/s1 |
InChI Key |
OIKQCYUAVLZRHZ-QFIPXVFZSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)CCC2=CC=C(C=C2)C(=O)C3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CCC2=CC=C(C=C2)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



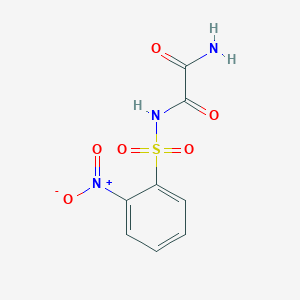
![(3S,4S)-4-[(Propan-2-yl)amino]-3,4-dihydro-2H-1-benzopyran-3,6-diol](/img/structure/B14492889.png)

![3-[Bis(2-methylpropyl)amino]-2-methylpropanenitrile](/img/structure/B14492904.png)

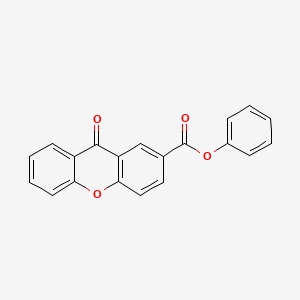
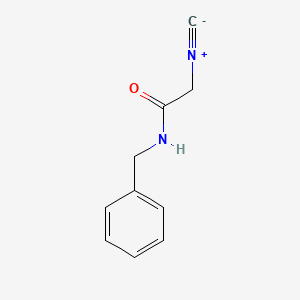

![2-[2-(2-Methyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzoic acid](/img/structure/B14492940.png)
![2,2'-[(E)-Diazenediyl]bis[N-(2-aminoethyl)-2-methylpropanamide]](/img/structure/B14492943.png)
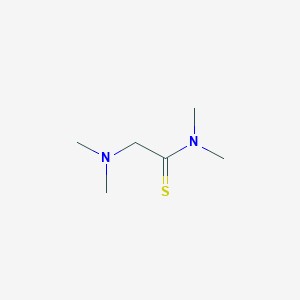
![1-Iodo-3-[(oxo-lambda~4~-sulfanylidene)amino]benzene](/img/structure/B14492967.png)
